molecular formula C19H17FN2O2 B11352950 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11352950
M. Wt: 324.3 g/mol
InChI Key: REDVNBCQUKWKBM-UHFFFAOYSA-N
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Description

2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazole derivatives It is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further connected to a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine-4-carboxylic acid and 2-fluorobenzoyl chloride.

    Formation of Intermediate: Piperidine-4-carboxylic acid is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2-fluorobenzoyl piperidine.

    Cyclization: The intermediate is then subjected to cyclization with 2-aminophenol under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzoyl group.

Scientific Research Applications

2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in the treatment of various diseases.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Pharmaceuticals: It is explored as a potential drug candidate for its therapeutic properties.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A similar compound with a fluorine atom at a different position on the benzoxazole ring.

    4-Benzoylpiperidine: A structurally related compound with a benzoyl group attached to the piperidine ring.

Uniqueness

2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the specific positioning of the fluorobenzoyl group and the benzoxazole moiety, which may confer distinct pharmacological properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs and chemical entities with improved efficacy and selectivity.

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C19H17FN2O2/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2

InChI Key

REDVNBCQUKWKBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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